2-[(2E)-2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine
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Overview
Description
2-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a synthetic organic compound It is characterized by its complex structure, which includes a triazine ring, piperidine groups, and a chlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Piperidine Groups: Piperidine groups can be introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl and Ethoxyphenyl Groups: These groups can be attached through condensation reactions involving appropriate aldehydes and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or phenyl moieties.
Reduction: Reduction reactions could target the hydrazine linkage or the triazine ring.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry or as a catalyst in organic reactions.
Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine
Biochemistry: Could be used in studies of enzyme interactions or as a probe in biochemical assays.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Manufacturing: Applications in the production of specialty chemicals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-DIMETHYL-1,3,5-TRIAZINE
- 2-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-DIPHENYL-1,3,5-TRIAZINE
Uniqueness
The uniqueness of 2-[(2E)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE lies in its specific structural features, such as the combination of piperidine groups and the chlorophenyl moiety, which may confer unique chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C29H36ClN7O2 |
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Molecular Weight |
550.1 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C29H36ClN7O2/c1-2-38-26-19-22(13-14-25(26)39-21-23-11-5-6-12-24(23)30)20-31-35-27-32-28(36-15-7-3-8-16-36)34-29(33-27)37-17-9-4-10-18-37/h5-6,11-14,19-20H,2-4,7-10,15-18,21H2,1H3,(H,32,33,34,35)/b31-20+ |
InChI Key |
ONWYGFXISACJFY-AJBULDERSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=CC=C5Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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